molecular formula C7H6ClNO5S B1611547 2-Methoxy-5-nitrobenzenesulfonyl chloride CAS No. 81118-92-5

2-Methoxy-5-nitrobenzenesulfonyl chloride

Cat. No. B1611547
CAS RN: 81118-92-5
M. Wt: 251.64 g/mol
InChI Key: DSSUHBJSDMHACJ-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Methoxy-5-nitrobenzenesulfonyl chloride plays a significant role in the synthesis of heterocyclic compounds. It is used as a precursor for various heterocyclic structures, contributing to the diversity of chemical compounds synthesized for different applications. For instance, it has been utilized in the synthesis of compounds like 3-Amino-4-hydroxybenzenesulfonamide, a precursor for “Acid Alizarin Violet N” derivatives, indicating its utility in dye chemistry (Katritzky et al., 1993). Moreover, its reactions with different substrates, such as indazole derivatives, highlight its versatility in producing a range of chemical structures (Kouakou et al., 2015).

Organic Synthesis and Chemical Transformations

The compound is also significant in broader organic synthesis and chemical transformations. It serves as a key intermediate in various chemical reactions, aiding in the development of complex organic molecules. For example, its role in the preparation of secondary amines from primary amines showcases its utility in organic synthesis (Kurosawa et al., 2003). Additionally, its involvement in oxidation reactions to produce ketones highlights its functionality in oxidative chemical processes (Kim et al., 1989).

Analytical Chemistry Applications

In analytical chemistry, 2-Methoxy-5-nitrobenzenesulfonyl chloride is used for enhancing detection sensitivity in liquid chromatography-mass spectrometry (LC-MS). This application is vital for detecting and quantifying trace biological compounds, demonstrating its importance in analytical methodologies (Higashi et al., 2006).

Green Synthesis

Efforts have been made to synthesize derivatives of 2-Methoxy-5-nitrobenzenesulfonyl chloride using greener methods, reducing environmental impact. This approach aligns with the current trend of sustainable and eco-friendly chemical processes (Chen Zhong-xiu, 2009).

Future Directions

The future directions for 2-Methoxy-5-nitrobenzenesulfonyl chloride are not explicitly mentioned in the search results.


Relevant Papers
There are several papers related to 2-Methoxy-5-nitrobenzenesulfonyl chloride, but the specific details of these papers are not provided in the search results
156.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

2-methoxy-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO5S/c1-14-6-3-2-5(9(10)11)4-7(6)15(8,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSUHBJSDMHACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496808
Record name 2-Methoxy-5-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-nitrobenzenesulfonyl chloride

CAS RN

81118-92-5
Record name 2-Methoxy-5-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-5-nitrobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-nitroanisole (3.1 g; 20 mmol) in 1,2-dichloroethane (20 mL), 2 mL of chlorosulfonic acid was added at 0° C. The resulting reaction mixture was gradually warmed to room temperature and then heated to reflux for 2 h at which time all the anisole had been consumed. The reaction mixture was then cooled to room temperature and diluted with chloroform (30 mL). The contents were then transferred to a separatory funnel, washed with water (50 mL), and the layers were separated. The aqueous layer was then extracted with chloroform (30 mL). The combined organic layers was washed with brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was removed in vacuo and the residue obtained was purified by silica gel flash column chromatography using ethyl acetate/hexanes as eluant (1:5 to 1:1 gradient) to afford 2-methoxy-5-nitrobenzenesulfonyl chloride as a dark brown solid. 1H NMR (CDCl3, 400 MHz): δ 4.21 (s, 3H), 7.28 (d, 1H), 8.59 (dd, 1H), 8.88 (d, 1H) ppm.
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20 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JD Kendall, AC Giddens, KY Tsang, R Frédérick… - Bioorganic & medicinal …, 2012 - Elsevier
… Reaction of 2 (30 mg, 0.18 mmol) and 2-methoxy-5-nitrobenzenesulfonyl chloride (88 mg, 0.35 mmol) using NaHCO 3 , after chromatography (eluting with CH 2 Cl 2 :MeOH 99.5:0.5) …
Number of citations: 38 www.sciencedirect.com
LJ Phillipson, DH Segal, TL Nero, MW Parker… - Bioorganic & Medicinal …, 2015 - Elsevier
… Reaction of 5-chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde (8) (80 mg, 0.44 mmol) with 2-methoxy-5-nitrobenzenesulfonyl chloride using method A gave, after chromatography (0–70…
Number of citations: 41 www.sciencedirect.com
H Zhou, MA Blevins, JY Hsu, D Kong, MD Galbraith… - Cancer research, 2020 - AACR
… The synthesis of NCGC00378430 was initiated by the nucleophilic substitution of 2-methoxy-5-nitrobenzenesulfonyl chloride with morpholine followed by a palladium-on-carbon …
Number of citations: 28 aacrjournals.org
H Zhou, MA Blevins, JY Hsu, D Kong… - Cancer …, 2020 - ncbi.nlm.nih.gov
… The synthesis of NCGC00378430 was initiated by the nucleophilic substitution of 2-methoxy-5-nitrobenzenesulfonyl chloride with morpholine followed by a palladium-on-carbon …
Number of citations: 0 www.ncbi.nlm.nih.gov

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